N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Description
The compound N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide features a 1,3-thiazole core substituted at position 5 with a 3,4-dichlorobenzyl group and at position 2 with a 2-methylpropanamide chain. Its molecular formula is C₁₄H₁₃Cl₂N₂OS, with a calculated molecular weight of 345.24 g/mol.
Properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-10(20-14)5-9-3-4-11(15)12(16)6-9/h3-4,6-8H,5H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOQCKGOBWWEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-aminothiazole under suitable conditions to form the intermediate N-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is in the field of anticancer research. Studies have indicated that compounds with thiazole moieties exhibit promising anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Thiazole Derivatives in Cancer Treatment
A comprehensive study evaluated the efficacy of thiazole derivatives against different cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. This suggests that such compounds could be developed into effective anticancer agents .
Agricultural Applications
Pesticidal Properties
Research has suggested that thiazole derivatives can act as effective pesticides due to their ability to disrupt metabolic processes in pests. This compound has been explored for its potential use as a bioactive agent against agricultural pests.
Data Table: Efficacy Against Pests
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% | |
| Similar Thiazole Derivative | Whiteflies | 78% | |
| Another Thiazole Variant | Spider Mites | 90% |
Material Sciences
Polymer Development
this compound has also been investigated for its potential role in polymer science. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Case Study: Polymer Composites
A recent study focused on incorporating this compound into polyvinyl chloride (PVC) matrices. The resulting composites exhibited improved thermal stability and resistance to degradation under UV exposure compared to standard PVC . This application could be particularly beneficial in developing materials for outdoor use.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related molecules:
Key Structural and Functional Differences
Substituent Position on Benzyl Group: The target compound’s 3,4-dichlorobenzyl group differs from the 2,3-dichlorobenzyl in and .
Amide Chain Variations :
- The target’s 2-methylpropanamide contrasts with the acrylamide in . Acrylamide’s conjugated double bond introduces rigidity, which may stabilize binding interactions but reduce conformational flexibility compared to the saturated propanamide chain .
Heterocyclic Modifications: LIMKi 3 replaces the benzyl group with a pyrazole ring bearing 2,6-dichlorophenyl and difluoromethyl groups. This substitution increases molecular weight (442.29 vs. 345.24) and introduces fluorine atoms, enhancing metabolic stability and lipophilicity, critical for CNS penetration . Compound 8d () incorporates an oxadiazole ring linked via a sulfanyl group.
Physicochemical Properties :
- LIMKi 3 lacks hydrophilic groups, making it highly liposoluble and BBB-permeable, a trait inferred for the target compound due to structural similarities .
- The acrylamide derivative in has a higher molecular weight (456.95) and a planar acrylamide chain, which may increase binding affinity but reduce solubility .
Research Findings and Implications
- LIMKi 3 demonstrated antidepressant-like effects in preclinical models, attributed to its kinase inhibition and CNS accessibility . While the target compound shares the thiazole-propanamide scaffold, its 3,4-dichlorobenzyl group may confer distinct target selectivity.
- The acrylamide analog () has collision cross-section (CCS) values (207.6–223.1 Ų for adducts), suggesting a compact conformation suitable for membrane permeability. The target compound’s CCS is unreported but likely smaller due to its simpler structure .
- Oxadiazole derivatives () exhibit moderate melting points (117–159°C), indicating stable crystalline structures. The target compound’s melting point remains uncharacterized but may align with these values due to similar aromaticity .
Biological Activity
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate amines and acylating agents. The general procedure includes:
- Formation of Thiazole : The thiazole ring is synthesized through cyclization reactions involving thiourea and α-halo ketones.
- Substitution Reaction : The dichlorobenzyl group is introduced via nucleophilic substitution.
- Amidation : The final step involves the acylation of the amine to form the amide bond.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In a study published in Current Chemistry Letters, compounds structurally related to this thiazole derivative exhibited significant cytotoxicity against various cancer cell lines.
| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| 7b | 3.903 | 29.10 | 57.54 |
The above data indicates that compound 7b, which shares structural similarities with our target compound, demonstrates promising antitumor activity, suggesting that this compound may also possess similar effects .
Antibacterial Activity
Thiazole derivatives have been recognized for their antibacterial properties , particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of electron-withdrawing groups in the structure enhances their biological activity against these pathogens. Preliminary studies suggest that modifications in the thiazole ring can lead to improved antibacterial efficacy .
Case Studies
- Anticancer Screening : A series of thiazole derivatives were screened for anticancer activity using various assays. Compounds with the dichlorobenzyl moiety showed higher activity compared to their unsubstituted counterparts, indicating that halogen substitutions play a crucial role in enhancing biological activity .
- Structure-Activity Relationship (SAR) : Research has established a SAR for thiazole derivatives where modifications at specific positions on the benzene ring significantly affect their potency and selectivity towards cancer cells and bacteria. For instance, compounds with multiple halogen substitutions exhibited synergistic effects on growth inhibition in tumor cells .
Q & A
Q. How to resolve conflicting NMR data for thiazole derivatives?
- Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
- 2D Experiments : Use HSQC and HMBC to assign ambiguous protons/carbons, particularly near the dichlorobenzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
